molecular formula C7H2F5IO3S B12861139 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate

2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate

Cat. No.: B12861139
M. Wt: 388.05 g/mol
InChI Key: QZDFSDFPSPOMBF-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H2F5IO3S

Molecular Weight

388.05 g/mol

IUPAC Name

(2,4-difluoro-5-iodophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H2F5IO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H

InChI Key

QZDFSDFPSPOMBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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